molecular formula C19H20ClN5O3S B11260109 N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide

Cat. No.: B11260109
M. Wt: 433.9 g/mol
InChI Key: NVUKXGTYJOCEHB-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated aromatic ring, a purine derivative, and a tetrahydrofuran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the purine derivative. The key steps include:

    Chlorination of 4-methylphenyl: This step involves the chlorination of 4-methylphenyl using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

    Synthesis of the purine derivative: The purine derivative is synthesized through a series of reactions, including the formation of the tetrahydrofuran moiety.

    Coupling reaction: The final step involves coupling the chlorinated aromatic ring with the purine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Adjusting the temperature, pressure, and concentration of reagents to suit large-scale production.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may influence signaling pathways, such as the PI3K/Akt pathway, leading to effects like cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a chlorinated aromatic ring, purine derivative, and tetrahydrofuran moiety makes it unique.

    Biological Activity: Its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20ClN5O3S

Molecular Weight

433.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H20ClN5O3S/c1-11-4-5-14(13(20)7-11)23-15(26)9-29-19-24-16-17(21-10-22-18(16)27)25(19)8-12-3-2-6-28-12/h4-5,7,10,12H,2-3,6,8-9H2,1H3,(H,23,26)(H,21,22,27)

InChI Key

NVUKXGTYJOCEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(N2CC4CCCO4)N=CNC3=O)Cl

Origin of Product

United States

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